4-{[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1-propyl-1H-pyrazol-3-yl]sulfonyl}thiomorpholine
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Overview
Description
4-{[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1-propyl-1H-pyrazol-3-yl]sulfonyl}thiomorpholine is a complex organic compound featuring a pyrazole core Pyrazoles are five-membered heterocyclic structures containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1-propyl-1H-pyrazol-3-yl]sulfonyl}thiomorpholine typically involves the heterocyclization of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with isonicotinic acid hydrazide in ethanol, in the presence of a catalytic amount of aqueous HCl under microwave irradiation . This method yields the desired pyrazole derivatives efficiently.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1-propyl-1H-pyrazol-3-yl]sulfonyl}thiomorpholine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
4-{[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1-propyl-1H-pyrazol-3-yl]sulfonyl}thiomorpholine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-{[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1-propyl-1H-pyrazol-3-yl]sulfonyl}thiomorpholine involves its interaction with specific molecular targets. For instance, the sulfonyl group can form hydrogen bonds with amino acid residues in enzymes, increasing the compound’s affinity for these targets . This interaction can inhibit enzyme activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A nonsteroidal anti-inflammatory drug designed based on phenyl-substituted pyrazoles.
Apixaban: An anticoagulant medication that is a pyrazolo[5,4-c]pyridine derivative.
Ruxolitinib: An anticancer agent obtained from pyrimidine- and pyridine-containing pyrazoles.
Uniqueness
4-{[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1-propyl-1H-pyrazol-3-yl]sulfonyl}thiomorpholine is unique due to its specific structural features, such as the combination of a pyrazole core with a sulfonyl group and a thiomorpholine ring. These features contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(1-propyl-3-thiomorpholin-4-ylsulfonylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S2/c1-4-5-19-11-14(16(22)21-13(3)10-12(2)17-21)15(18-19)26(23,24)20-6-8-25-9-7-20/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUWJSUDRAEGFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)S(=O)(=O)N2CCSCC2)C(=O)N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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